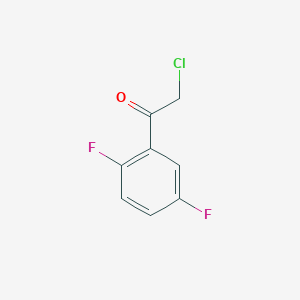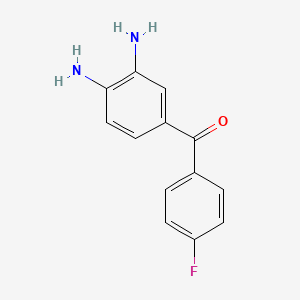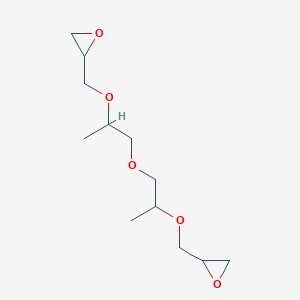
1-(Trimethylsiloxy)-1,3-butadiene
Overview
Description
1-(Trimethylsiloxy)-1,3-butadiene (TMBD) is a siloxane-based organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in both synthetic and biochemical research. TMBD has been used in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological research. In
Scientific Research Applications
Textile Treatment
1-(Trimethylsiloxy)-1,3-butadiene: is used in the modification of polyurethane acrylates, which are applied in textile treatments. The modified textiles exhibit enhanced hydrophobicity and oleophilicity, making them suitable for oil/water separation applications . This application is particularly valuable in creating protective clothing that resists water and oil-based stains.
Polymer Modification
This compound plays a crucial role in the synthesis of silicone-modified polyurethane acrylates. These materials demonstrate improved surface properties, resistance to water and organic solvents, and thermal stability . Such modifications are essential in developing advanced materials for automotive, aerospace, and consumer goods industries.
Silicone Technology
In the field of silicone technology, 1-(Trimethylsiloxy)-1,3-butadiene is involved in the preparation of tris(trimethylsiloxy)silyl modified polymers. These polymers are integral in producing silicone elastomers with better mechanical properties and thermal stability . They are widely used in medical devices, sealants, and insulation materials.
Materials Science
The compound is utilized in the creation of hybrid silicone materials through processes like hydrolytic polycondensation and hydrosilylation . These hybrid materials find applications in electronics, coatings, and adhesives due to their unique electrical and adhesive properties.
Surface Science
1-(Trimethylsiloxy)-1,3-butadiene: derivatives are used to study the surface properties of materials. They help in understanding the aggregation behavior of cationic silicone surfactants, which is crucial for the development of detergents, emulsifiers, and dispersants .
Hydrophobic Coatings
The compound is instrumental in developing hydrophobic coatings for various surfaces. These coatings are significant for self-cleaning surfaces, anti-fouling coatings for marine vessels, and water-repellent coatings for electronics and textiles .
properties
IUPAC Name |
[(1E)-buta-1,3-dienoxy]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGOYQLRRBTVFM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsiloxy)-1,3-butadiene | |
CAS RN |
6651-43-0 | |
| Record name | 1-(Trimethylsiloxy)-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

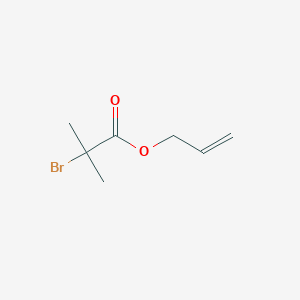
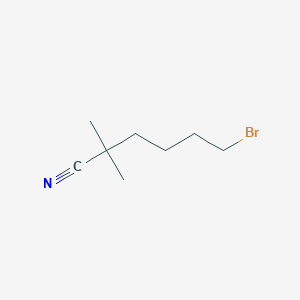
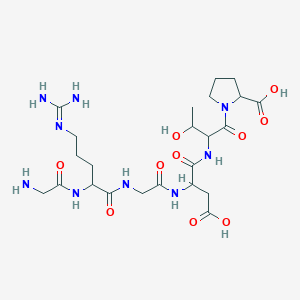
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)



![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)
